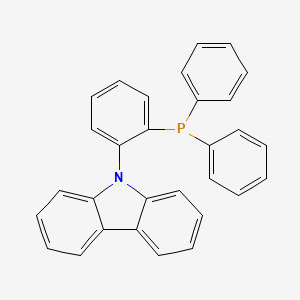![molecular formula C17H21BO3 B6160404 [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol CAS No. 905971-65-5](/img/no-structure.png)
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through various reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index n20/D of 1.396 .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol' involves the conversion of 5-bromo-1-naphthol to the boronic acid derivative, followed by the Suzuki coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to obtain the desired product.", "Starting Materials": [ "5-bromo-1-naphthol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "Pd(PPh3)4", "K2CO3", "DMF", "EtOH" ], "Reaction": [ "Step 1: Conversion of 5-bromo-1-naphthol to 5-bromo-1-naphthylboronic acid using NaOH and H3BO3 in water.", "Step 2: Preparation of the Suzuki coupling reaction mixture by adding 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride, Pd(PPh3)4, K2CO3, and DMF in EtOH.", "Step 3: Heating the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 4: Workup of the reaction mixture by adding water and extracting the product with ethyl acetate.", "Step 5: Purification of the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase." ] } | |
| 905971-65-5 | |
Fórmula molecular |
C17H21BO3 |
Peso molecular |
284.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



